

A Comparative Analysis of SR1001 and Digoxin on Th17 Cell Modulation

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Compound of Interest

Compound Name: SR1001

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The differentiation and function of T helper 17 (Th17) cells, potent mediators of inflammation, are critically regulated by the nuclear receptor ROR γ t (Retinoic acid receptor-related orphan receptor gamma t). Consequently, ROR γ t has emerged as a key therapeutic target for a variety of autoimmune and inflammatory diseases. This guide provides a detailed comparison of two compounds known to modulate Th17 cell activity through their interaction with ROR γ t: **SR1001**, a synthetic inverse agonist, and Digoxin, a cardiac glycoside with a more complex, concentration-dependent effect on this pathway.

Mechanism of Action and Core Effects

SR1001 is a synthetic ligand that acts as an inverse agonist for both ROR α and ROR γ t.^{[1][2][3][4][5]} It binds to the ligand-binding domain of these receptors, inducing a conformational change that reduces the recruitment of co-activators and enhances the binding of co-repressors.^{[1][3][4][5][6]} This dual action effectively suppresses the transcriptional activity of ROR α and ROR γ t, leading to a potent inhibition of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).^{[1][2][3][4][7]}

Digoxin, a well-known cardiac glycoside used in the treatment of heart conditions, has also been identified as a modulator of ROR γ t activity.^{[8][9][10]} Early studies identified digoxin as a specific inhibitor of ROR γ t, functioning as an antagonist that suppresses Th17 cell differentiation and is effective in animal models of autoimmune diseases.^{[8][11][12][13]} However, more recent research has revealed a dose-dependent dual role. At high, often

cytotoxic concentrations, digoxin inhibits ROR γ t.[14][15] Conversely, at low, non-toxic nanomolar concentrations, digoxin can act as a ROR γ /ROR γ T agonist, paradoxically increasing the expression of Th17-related genes, including IL-17A and IL-17F.[14][15] The primary and well-established mechanism of action for digoxin is the inhibition of the Na⁺/K⁺-ATPase pump.[9][10]

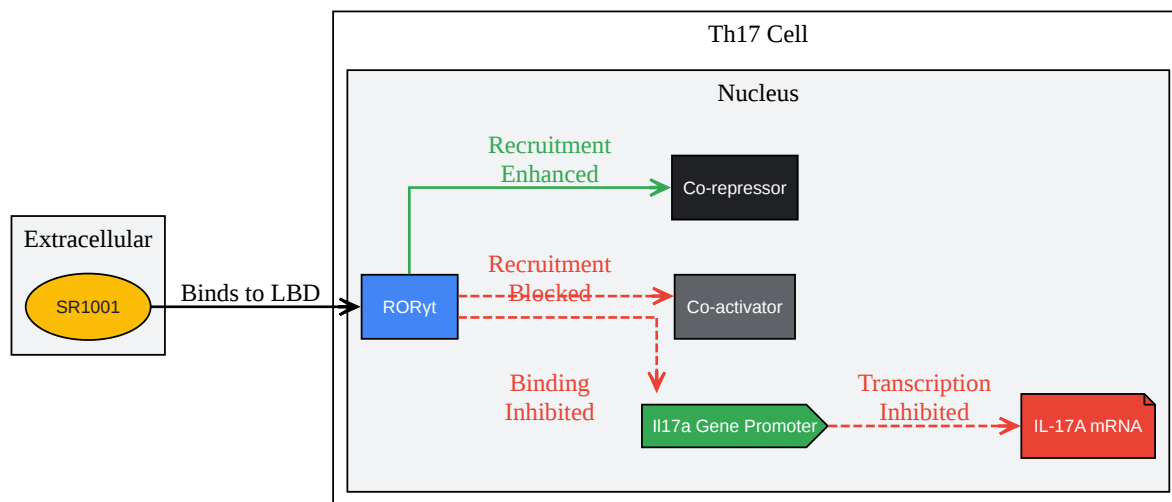
Quantitative Data Summary

The following table summarizes the quantitative data on the effects of **SR1001** and Digoxin on Th17 cells as reported in various studies.

| Parameter | SR1001 | Digoxin | Source(s) |
|--|---|---|--|
| Target(s) | ROR α and ROR γ t | ROR γ t (primary), Na ⁺ /K ⁺ -ATPase | [1] [2] [3] [4] [5] [9] [10] |
| Mechanism | Inverse Agonist | Antagonist (high conc.) / Agonist (low conc.) | [1] [3] [4] [5] [14] [15] |
| Effective Concentration (in vitro) | ~1-10 μ M for inhibition of IL-17A | 10 μ M for inhibition; 100 nM for activation | [7] [8] [12] [14] [15] |
| Ki (ROR γ t) | 111 nM | Not consistently reported as a direct binder in all studies | [16] |
| Effect on Th17 Differentiation | Inhibition | Inhibition (high conc.) / Potentiation (low conc.) | [1] [2] [3] [4] [11] [12] [14] [15] |
| Effect on IL-17A Production | Inhibition | Inhibition (high conc.) / Increased expression (low conc.) | [1] [2] [3] [4] [7] [11] [12] [14] [15] [17] [18] |
| In vivo Efficacy | Effective in mouse models of autoimmune disease (e.g., EAE, diabetic retinopathy) | Effective in mouse models of autoimmune disease (e.g., EAE, autoimmune arthritis) | [1] [7] [9] [11] [12] [19] [20] |

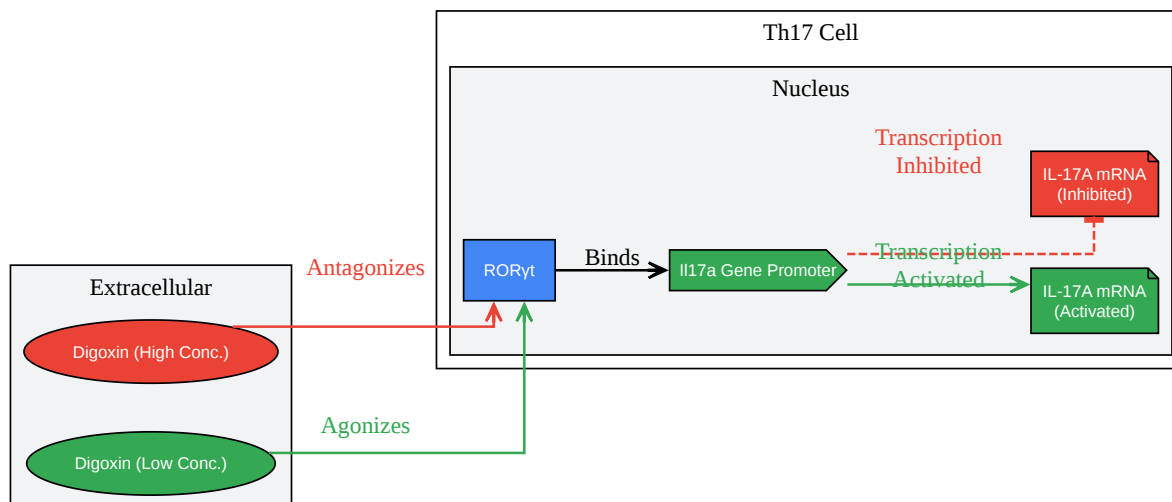
Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action of **SR1001** and Digoxin on the ROR γ t signaling pathway in Th17 cells.



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SR1001 inhibits RORyt-mediated transcription.



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Digoxin has a dose-dependent dual effect on RORγt.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of **SR1001** and Digoxin on Th17 cells.

In Vitro Th17 Differentiation Assay

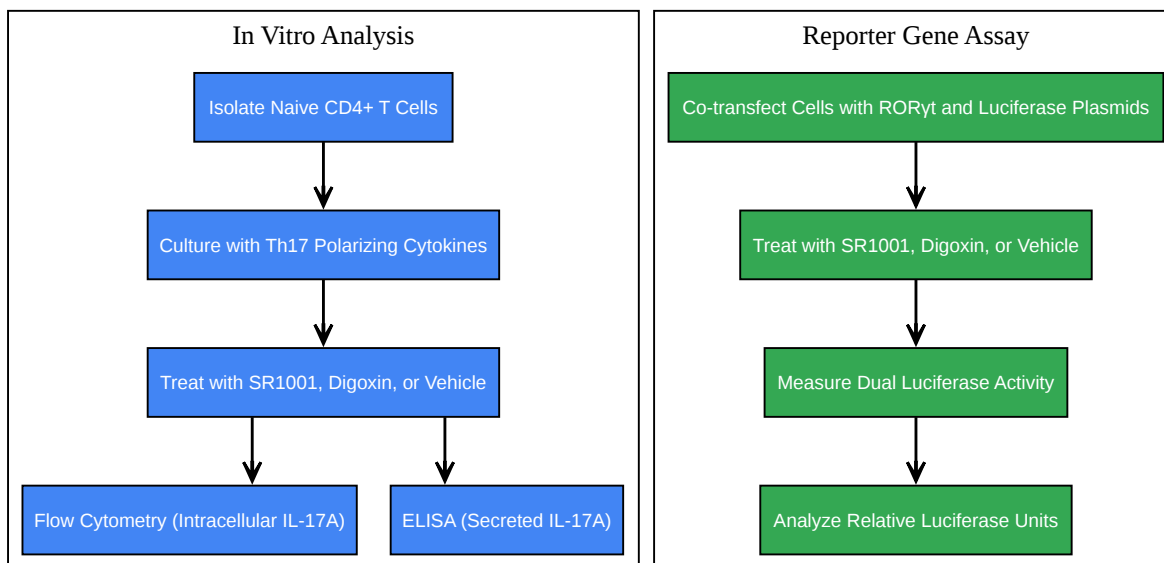
- **Cell Isolation:** Naive CD4⁺ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- **Cell Culture and Differentiation:** Isolated cells are cultured in complete RPMI-1640 medium. Th17 differentiation is induced by stimulating the T cell receptor (TCR) with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of polarizing cytokines, typically including TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4.

- **Compound Treatment:** **SR1001** or Digoxin, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations at the initiation of the culture or at specified time points. A vehicle control (DMSO) is run in parallel.
- **Analysis:** After 3-5 days of culture, the differentiation of Th17 cells is assessed. This is commonly done by intracellular staining for IL-17A followed by flow cytometry. The supernatant can also be collected to measure secreted IL-17A levels by ELISA.

Luciferase Reporter Assay for RORyt Activity

- **Cell Line and Transfection:** A suitable cell line (e.g., HEK293T or Drosophila S2 cells) is co-transfected with three plasmids: an expression vector for RORyt, a reporter plasmid containing the firefly luciferase gene under the control of a ROR-responsive element (e.g., from the IL17a promoter), and a control plasmid expressing Renilla luciferase for normalization.
- **Compound Treatment:** Transfected cells are treated with various concentrations of **SR1001** or Digoxin for 24-48 hours.
- **Luciferase Measurement:** Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as relative luciferase units (RLU) or as a percentage of the activity observed in the vehicle-treated control.

Experimental Workflow Diagram



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Workflow for in vitro Th17 and reporter assays.

Conclusion

Both **SR1001** and Digoxin have been shown to modulate Th17 cell biology, primarily through their interaction with the master transcriptional regulator, RORyt. **SR1001** acts as a consistent inverse agonist, robustly inhibiting Th17 differentiation and function, which makes it a valuable tool for research and a potential therapeutic candidate for Th17-mediated diseases.[1][2][3][4][5]

The role of Digoxin is more nuanced. While it can inhibit Th17 cells at higher concentrations, its agonistic activity at lower, non-toxic concentrations complicates its profile as a straightforward RORyt inhibitor.[14][15] This dual functionality, coupled with its well-known cardiotonic effects and narrow therapeutic index, requires careful consideration in its application for modulating Th17 responses. Researchers and drug developers should be aware of these distinct mechanisms and concentration-dependent effects when selecting a compound for studying or targeting the RORyt-Th17 axis.

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